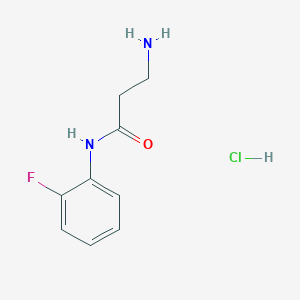

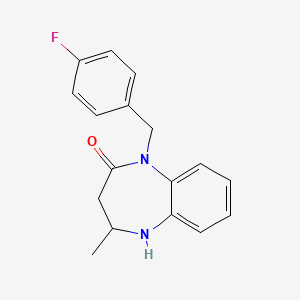

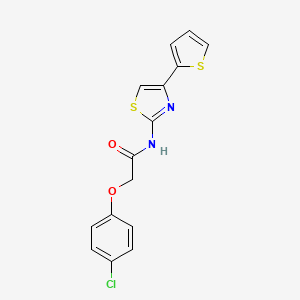

![molecular formula C18H25ClF2N2O B2698423 N-[(1-Aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide;hydrochloride CAS No. 2418713-36-5](/img/structure/B2698423.png)

N-[(1-Aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[(1-Aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide;hydrochloride” is a chemical compound with the CAS Number: 2418713-36-5 . It has a molecular weight of 358.86 . The IUPAC name for this compound is N-((1-aminocycloheptyl)methyl)-2-(2,2-difluorocyclopropyl)benzamide hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H24F2N2O.ClH/c19-18(20)11-15(18)13-7-3-4-8-14(13)16(23)22-12-17(21)9-5-1-2-6-10-17;/h3-4,7-8,15H,1-2,5-6,9-12,21H2,(H,22,23);1H . This code provides a detailed description of the molecular structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

The compound is a salt with chloride as the counterion . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

One study describes the design and synthesis of new amine, amino acid, and dipeptide-coupled benzamides targeting the sigma-1 receptor, demonstrating their potential in antiproliferative activities against cancer cell lines. This research highlights the compound's role in developing new anticancer agents through its interaction with the sigma-1 receptor and cytotoxic activities against specific cancer cells, such as breast MCF-7 and liver A549 cancer cell lines (Youssef et al., 2020).

Chemical Stability and Enzymatic Hydrolysis

Another aspect of research focuses on the chemical stability and enzymatic hydrolysis of benzamide derivatives, including N-acyl and N-alkoxycarbonyl amide derivatives. These studies are crucial for understanding the compound's potential as prodrugs, assessing their suitability based on hydrolysis kinetics, enzymatic cleavage, and the impact of various N-acyl groups on the parent amide's formation (Kahns & Bundgaard, 1991).

Heterocyclic Synthons for Peptide Synthesis

Research on heterospirocyclic N-methyl-N-phenyl-2H-azirin-3-amines and their role as synthons for heterocyclic α-amino acids in peptide synthesis reveals the compound's contribution to developing new methodologies for synthesizing complex peptides. This work demonstrates the versatility of these synthons in preparing protected tripeptides with potential applications in drug development and material science (Strässler et al., 1997).

Antiviral and Antioxidant Activities

A study on fused benzosuberone derivatives, which involve reactions with compounds related to N-[(1-Aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide;hydrochloride, demonstrates their potential in inhibiting Hepatitis C Virus (HCV) and possessing antioxidant activities. This research provides insights into the compound's possible applications in developing new antiviral agents and its relevance in studying reactive nitrogen species (Farghaly et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

N-[(1-aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24F2N2O.ClH/c19-18(20)11-15(18)13-7-3-4-8-14(13)16(23)22-12-17(21)9-5-1-2-6-10-17;/h3-4,7-8,15H,1-2,5-6,9-12,21H2,(H,22,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUDPBPVIMAOOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(CNC(=O)C2=CC=CC=C2C3CC3(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClF2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-Aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

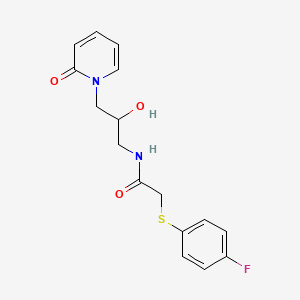

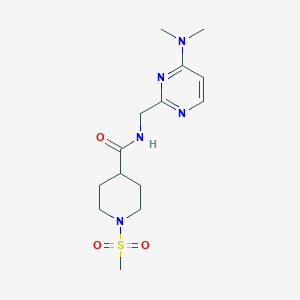

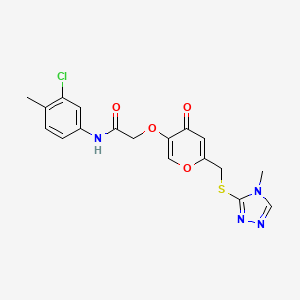

![[(1-Phenylethyl)carbamoyl]methyl 4-tert-butylbenzoate](/img/structure/B2698346.png)

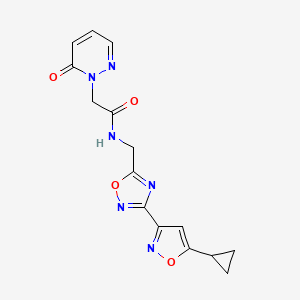

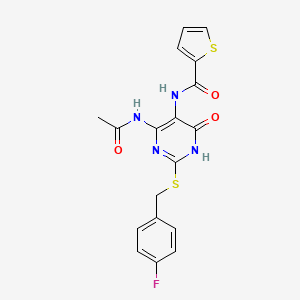

![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans](/img/structure/B2698354.png)

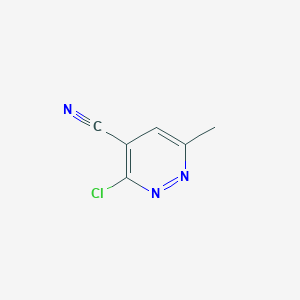

![1,3-dimethyl-6-propyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2698362.png)